molecular formula C28H27N3O3S B492675 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide CAS No. 670272-84-1

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No. B492675
CAS RN: 670272-84-1
M. Wt: 485.6g/mol
InChI Key: CUJVOPMZIHTVTJ-UHFFFAOYSA-N
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Description

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Imaging Agents

The unique molecular structure of this compound allows it to serve as a near-infrared (NIR) fluorescent probe. By attaching it to specific biological targets (such as proteins, nucleic acids, or cellular organelles), researchers can visualize and track cellular processes in real time. Its emission in the NIR range minimizes background interference, making it valuable for in vivo imaging and diagnostics .

Organic Light-Emitting Diodes (OLEDs)

The electron-accepting properties of this compound make it an excellent candidate for OLEDs. When incorporated into the emissive layer, it contributes to efficient electroluminescence. Its unique electronic structure allows for fine-tuning of emission wavelengths, which is crucial for display technologies and energy-efficient lighting .

Polymer Nanocomposites

Researchers have explored incorporating this compound into polymer matrices to enhance their mechanical, thermal, and electrical properties. By dispersing it within polymers, they achieve improved stability, conductivity, and flame retardancy. Applications include flexible electronics, sensors, and protective coatings .

Anticancer Agents

The presence of the cyano group and the quinoline scaffold suggests potential anticancer activity. Researchers investigate its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of specific enzymes. Further optimization may lead to novel chemotherapeutic agents .

Catalysis and Organic Synthesis

The sulfur-containing moiety in this compound can act as a ligand in transition metal catalysis. Researchers explore its use in asymmetric catalysis, C–H activation, and cross-coupling reactions. Its unique electronic properties influence reaction pathways and selectivity .

Supramolecular Chemistry and Host–Guest Interactions

By modifying the phenyl substituents, researchers can design host molecules that selectively bind to specific guest molecules. These supramolecular complexes find applications in drug delivery, molecular recognition, and separation processes. The compound’s structural flexibility allows for tailored interactions with various guests .

Mechanism of Action

Mode of Action

The presence of functional groups such as the cyano group and the sulfanyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have a variety of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, and interaction with dna or proteins .

Action Environment

The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by temperature or the presence of other compounds .

properties

IUPAC Name

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-28(2)15-22-26(23(32)16-28)25(18-7-5-4-6-8-18)21(17-29)27(31-22)35-14-13-24(33)30-19-9-11-20(34-3)12-10-19/h4-12H,13-16H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVOPMZIHTVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)OC)C#N)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

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